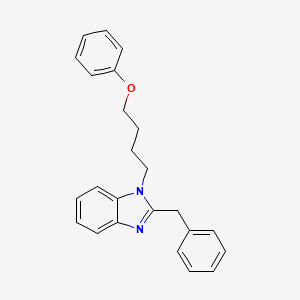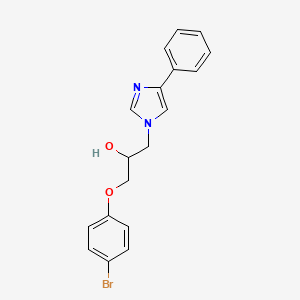![molecular formula C12H8N2O4S B4080492 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B4080492.png)
1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide
Overview
Description
The compound “1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline” is a type of organic compound known as a naphthalimide . Naphthalimides are planar aromatic compounds that are often used in the synthesis of various pharmaceuticals and dyes .
Molecular Structure Analysis
The 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system is essentially planar, with a maximum deviation of 0.061 (2) Å . The dihedral angle between this ring system and an attached benzene ring is 75.08 (10)° .
Scientific Research Applications
Polymer-Based Fluorescent Sensor for Hydrogen Sulfide Detection
1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide has been utilized in the development of a polymer-based fluorescent sensor. This sensor shows significant potential for the selective imaging of hydrogen sulfide (H2S) in living cells, demonstrating a fast turn-on fluorescence signal enhancement and high selectivity for H2S. The fluorescence enhancement is due to the reduction of sulfonyl azide to sulfonamide in the presence of H2S. This property enables its application in biosensing, particularly in the detection of H2S in biological specimens (Sun et al., 2013).
Nanotechnology and Emission Properties
This compound has been integrated into the field of nanotechnology, particularly in the synthesis of 1,8-naphthalimide derivatives. These derivatives exhibit aggregation-enhanced emission and solid-state emission properties. The research focuses on understanding the photophysical properties of these compounds, which is crucial for applications in materials science and molecular electronics. The nature of benzoic acid derivatives significantly influences these properties, underlining the potential of this compound in the development of advanced materials (Srivastava et al., 2016).
Crystallography and Molecular Structure
In crystallography, the compound has been utilized to understand molecular structures and interactions. Studies have shown that molecules of this compound are connected via weak intermolecular hydrogen bonds, forming two-dimensional networks. This information is vital for the design and synthesis of new materials and pharmaceuticals, where molecular arrangement and interactions play a critical role (Chan et al., 2010).
Organotin Carboxylates Synthesis and Characterization
The compound plays a significant role in the synthesis of organotin carboxylates. These organotin carboxylates, derived from amide carboxylic acids, have been studied for their crystal structures, characterizations, and potential applications. Such studies contribute to the field of organometallic chemistry, particularly in understanding the coordination modes and molecular architectures of these complexes (Xiao et al., 2013).
Fluorescence Applications
Additionally, the compound has been explored in fluorescence studies, particularly in the development of fluorescent probes. These probes have potential applications in biological, biochemical, and biomedicine fields, especially for the detection and imaging of specific biological molecules or processes (Sun et al., 2018).
properties
IUPAC Name |
1,3-dioxobenzo[de]isoquinoline-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O4S/c13-19(17,18)7-4-6-2-1-3-8-10(6)9(5-7)12(16)14-11(8)15/h1-5H,(H2,13,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYQSBMTXDNSAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C(=O)NC3=O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methylphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080413.png)

![ethyl 1-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-3-piperidinecarboxylate](/img/structure/B4080422.png)

![ethyl 1-[(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B4080442.png)
![2-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4080452.png)
![7-(difluoromethyl)-5-phenyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4080459.png)
![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]isonicotinamide](/img/structure/B4080469.png)
![N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide](/img/structure/B4080476.png)
![2-(4-bromophenoxy)-1-[(2-ethyl-1H-benzimidazol-1-yl)methyl]ethyl acetate](/img/structure/B4080479.png)
![7-(difluoromethyl)-3-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-ylcarbonyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4080483.png)
![N-[4-(aminosulfonyl)phenyl]-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B4080485.png)

![N-[1-(1-adamantyl)ethyl]-4-morpholinecarbothioamide](/img/structure/B4080510.png)